Enhanced Lipophilicity vs. Free Acid
In drug design, lipophilicity is a critical determinant of membrane permeability and oral bioavailability. The XLogP3 value, a computed measure of lipophilicity, for tert-butyl 5-formylfuran-2-carboxylate is 2.0 [1]. The free acid analog, 5-formylfuran-2-carboxylic acid, has a computed XLogP3 of 0.9 [2]. This quantified difference of +1.1 log units suggests the tert-butyl ester is significantly more lipophilic and, therefore, predicted to have greater passive membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 5-formylfuran-2-carboxylic acid (XLogP3 = 0.9) |
| Quantified Difference | +1.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm |
Why This Matters
This difference makes tert-butyl 5-formylfuran-2-carboxylate a more suitable building block for medicinal chemistry projects where improved membrane penetration of the furan-containing fragment is desired.
- [1] PubChem. (n.d.). Tert-butyl 5-formylfuran-2-carboxylate. Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/86246644 View Source
- [2] PubChem. (n.d.). 5-Formylfuran-2-carboxylic acid. Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/56842346 View Source
